Diethanolammonium nitrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

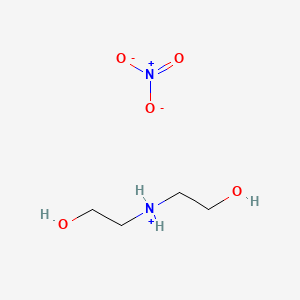

Diethanolammonium nitrate is an organoammonium salt resulting from the mixing of equimolar amounts of nitric acid and diethanolamine. It has a role as a protic solvent. It is an ionic liquid and an organoammonium salt. It contains a nitrate.

常见问题

Basic Research Questions

Q. How can diethanolammonium nitrate be synthesized in a laboratory setting, and what purity assessment methods are recommended?

- Methodology : Use phase equilibrium studies to determine optimal synthesis conditions. For example, the MgSO₄–HNO₃∙NH(C₂H₄OH)₂–H₂O system can be analyzed via the visual-polythermal method to isolate this compound from eutectic mixtures. Purity is assessed using crystallization field analysis and rheological property measurements (e.g., viscosity, conductivity) .

- Data Interpretation : Phase diagrams (liquidus curves) and eutectic points should guide crystallization parameters. Validate purity via X-ray diffraction (XRD) to confirm absence of solid solutions or impurities .

Q. What are the recommended analytical techniques for quantifying this compound in complex mixtures?

- Methodology : Ion chromatography (IC) or Fourier-transform infrared spectroscopy (FTIR) are suitable for nitrate quantification. For acidic/basic characterization, combine pH testing with microchemical spot tests (e.g., Diphenylamine reagent for nitrate detection) .

- Data Contradictions : Address interference from sulfates or ammonium ions by pre-treating samples with selective precipitation or ion-exchange resins .

Q. What safety protocols should be followed when handling this compound in laboratory experiments?

- Methodology : Use nitrile gloves compliant with EN 374 standards to prevent skin contact. Inspect gloves before use and dispose of contaminated gloves per hazardous waste guidelines. Pair with lab coats and eye protection. Reference ethylammonium nitrate safety sheets for analogous handling protocols .

Advanced Research Questions

Q. How does the solubility of this compound vary with temperature and concentration in ternary systems?

- Experimental Design : Construct solubility isotherms (e.g., -30°C to 25°C) using the visual-polythermal method. Measure ice and hexahydrate crystallization fields in systems like MgSO₄–HNO₃∙NH(C₂H₄OH)₂–H₂O. Use differential scanning calorimetry (DSC) to validate phase transitions .

- Data Interpretation : Non-linear solubility trends may arise due to eutonic interactions. Compare experimental data with thermodynamic models (e.g., Pitzer equations) to resolve discrepancies .

Q. What thermodynamic properties of this compound are critical for predicting its behavior in aqueous solutions?

- Methodology : Determine dissociation constants (pKa) via potentiometric titration at 0–50°C. Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) using the van’t Hoff equation. Reference studies on diethanolammonium ion thermodynamics for baseline data .

- Data Contradictions : Address deviations in pKa values caused by ionic strength effects using Debye-Hückel theory corrections .

Q. How can statistical methods like z-score analysis be applied to interpret variability in nitrate-related experimental data?

- Methodology : Calculate z-scores to identify outliers in replicate measurements (e.g., nitrate concentration assays). For non-normal distributions (positively skewed data), apply log transformations before analysis. Compare observed probabilities (e.g., 68%, 95%) against theoretical normal distributions .

- Data Interpretation : Use Q-Q plots to assess normality. Outliers with z-scores >3 suggest measurement errors or contamination .

Q. What role does this compound play in aerosol chemistry, and how can its environmental impact be modeled?

- Experimental Design : Simulate aerosol formation using chemistry-transport models (CTMs) that incorporate precursor reactions (e.g., nitric acid + diethanolamine). Validate with field data on ammonium nitrate concentrations in PM₁₀/PM₂.₅ .

- Data Contradictions : Seasonal variations (e.g., higher winter nitrate due to heterogeneous reactions) require region-specific ammonia emission inputs in models .

Q. Data Presentation Guidelines

- Tables : Include phase diagrams with temperature-concentration coordinates (e.g., eutectic points ).

- Figures : Use solubility isotherms or aerosol concentration heatmaps to visualize spatial-temporal trends .

- Statistical Tools : Report confidence intervals for thermodynamic properties and z-scores for outlier analysis .

属性

分子式 |

C4H12N2O5 |

|---|---|

分子量 |

168.15 g/mol |

IUPAC 名称 |

bis(2-hydroxyethyl)azanium;nitrate |

InChI |

InChI=1S/C4H11NO2.NO3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;/q;-1/p+1 |

InChI 键 |

NRUQNUIWEUZVLI-UHFFFAOYSA-O |

规范 SMILES |

C(CO)[NH2+]CCO.[N+](=O)([O-])[O-] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。